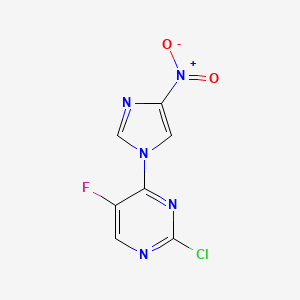
2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoropyrimidine and 4-nitroimidazole as the primary starting materials.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution where the imidazole nitrogen attacks the pyrimidine ring, displacing the chlorine atom.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nucleophilic substitution.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the fluorine and nitro positions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Various oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Oxidized Imidazole Derivatives: Oxidation introduces additional functional groups to the imidazole ring.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways.
Pathways Involved: By inhibiting these targets, the compound can disrupt cellular processes such as proliferation, apoptosis, and DNA repair, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
2-Chloro-5-fluoropyrimidine: Shares the pyrimidine core but lacks the imidazole and nitro groups.
4-Nitroimidazole Derivatives: Similar imidazole ring with a nitro group but different substitutions on the pyrimidine ring.
Uniqueness:
Structural Features: The combination of chlorine, fluorine, and nitro groups along with the imidazole ring makes 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine unique.
Propiedades
Número CAS |
139336-22-4 |
|---|---|
Fórmula molecular |
C7H3ClFN5O2 |
Peso molecular |
243.58 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-4-(4-nitroimidazol-1-yl)pyrimidine |
InChI |
InChI=1S/C7H3ClFN5O2/c8-7-10-1-4(9)6(12-7)13-2-5(11-3-13)14(15)16/h1-3H |
Clave InChI |
KRCBKNHBUYXMRP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)Cl)N2C=C(N=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


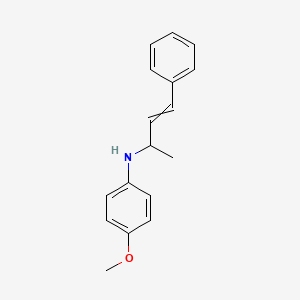
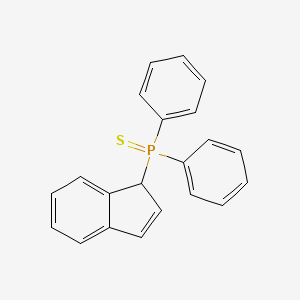
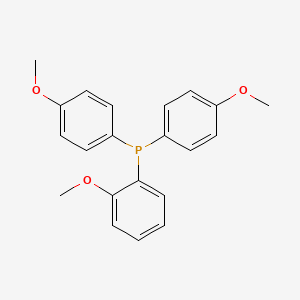
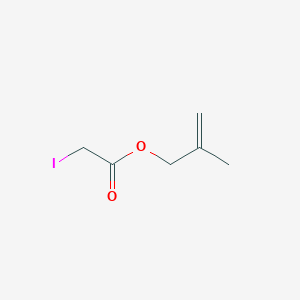
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)



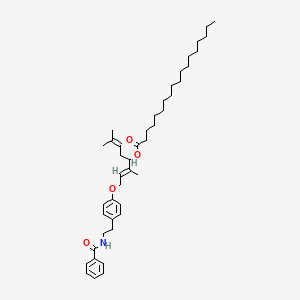
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
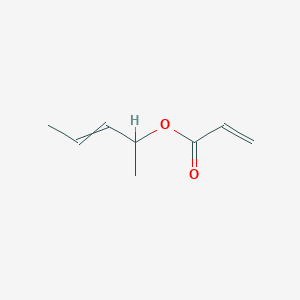
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)
